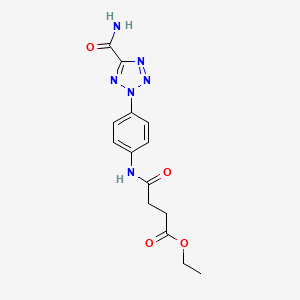

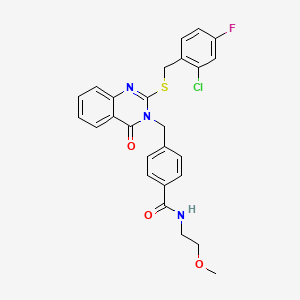

1-Prop-2-enyl-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1,5-substituted pyrrolidin-2-ones, which includes 1-Prop-2-enyl-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one, involves a straightforward synthetic route from donor–acceptor cyclopropanes bearing an ester group as one of the acceptor substituents . This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines (anilines, benzylamines, etc.) to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .Molecular Structure Analysis

The molecular structure of this compound is based on the pyrrolidin-2-one skeleton, which is a component of many biologically active molecules . The structure is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis

In the synthesis process, donor–acceptor cyclopropanes react as 1,4- C, C -dielectrophiles, and amines react as 1,1-dinucleophiles . The resulting di- and trisubstituted pyrrolidin-2-ones can be also used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology, such as benz [ g ]indolizidine derivatives .Scientific Research Applications

Synthesis and Catalytic Activity

1-Prop-2-enyl-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one and its derivatives are often synthesized through various chemical reactions, such as Knoevenagel condensation and Claisen-Schmidt condensation, which are fundamental in organic chemistry for creating complex molecules. These compounds have shown significant catalytic activity in various chemical reactions, indicating their potential in synthetic chemistry applications (Otaibi et al., 2014), (Ashok et al., 2014).

Antimicrobial and Antitubercular Activities

Several studies have demonstrated that compounds containing the 1-prop-2-enyl and benzimidazolylpyrrolidinone moieties exhibit antimicrobial activities. These compounds have been evaluated against various bacterial and fungal strains, showing good antimicrobial activity, which could be valuable in developing new antimicrobial agents (Katritzky et al., 2000), (Bhat et al., 2014).

Anticancer Properties

Research has highlighted the cytotoxic effects of certain derivatives against various cancer cell lines, suggesting their potential use in cancer therapy. Notably, some compounds have shown specificity towards breast cancer cell lines, indicating a promising direction for targeted cancer treatments (Otaibi et al., 2014), (Martínez-Alonso et al., 2014).

Electroluminescent Devices

The structural features of these compounds, particularly when integrated with electron-accepting units, have been exploited in the development of electroluminescent devices. Their unique electronic properties facilitate the creation of high-performance OLEDs with applications in display and lighting technologies (Wang et al., 2016).

Phosphorescence Properties

Certain derivatives have shown interesting phosphorescent properties, which can be influenced by positional isomers. These properties have potential applications in the development of materials for organic light-emitting diodes (OLEDs) and other photonic devices, demonstrating the versatility of these compounds in materials science (Li & Yong, 2019).

Properties

IUPAC Name |

1-prop-2-enyl-4-(1-prop-2-ynylbenzimidazol-2-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-3-9-19-12-13(11-16(19)21)17-18-14-7-5-6-8-15(14)20(17)10-4-2/h2-3,5-8,13H,1,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLVCFKLFKCFOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Methoxycarbonyl)-1H-pyrazol-1-YL]propanoic acid](/img/structure/B2889279.png)

![4-(Chloromethyl)-2-[(4-fluorophenoxy)methyl]-1,3-thiazole](/img/structure/B2889290.png)

![2-[(6-methoxy-2H-chromen-3-yl)methylidene]indene-1,3-dione](/img/structure/B2889293.png)

![N-(3-acetamidophenyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2889296.png)

![3-(chloromethyl)-1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B2889298.png)